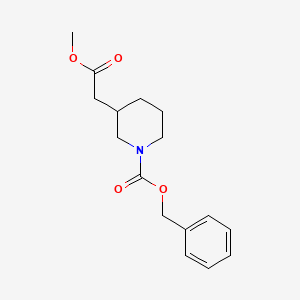

Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-20-15(18)10-14-8-5-9-17(11-14)16(19)21-12-13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZEBBOFZASZVBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1CCCN(C1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90399157 | |

| Record name | Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90399157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86827-08-9 | |

| Record name | Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90399157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate, a key building block in pharmaceutical research and development. The piperidine scaffold is a prevalent motif in a vast number of FDA-approved drugs, underscoring its significance in medicinal chemistry.[1][2] This document will explore established synthetic routes, delve into the mechanistic underpinnings of the chemical transformations, and provide detailed experimental protocols. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical guidance.

Introduction: The Significance of the Piperidine Moiety

The piperidine ring is a saturated six-membered heterocycle containing a nitrogen atom. Its structural features and ability to engage in various chemical interactions make it a privileged scaffold in the design of biologically active molecules.[1][3] Piperidine derivatives are found in a wide array of natural products and pharmaceuticals, exhibiting diverse pharmacological activities.[3][4] The target molecule, this compound, incorporates a protected piperidine ring with a functionalized side chain at the 3-position, making it a versatile intermediate for the synthesis of more complex drug candidates.

The synthesis of substituted piperidines is a cornerstone of modern organic chemistry.[3] Common strategies for constructing the piperidine ring include the hydrogenation of pyridine precursors, intramolecular cyclization reactions, and various cycloaddition methodologies.[1][3] The choice of synthetic route often depends on the desired substitution pattern, stereochemistry, and the availability of starting materials.

Retrosynthetic Analysis and Key Synthetic Strategies

A logical retrosynthetic analysis of this compound reveals several potential synthetic disconnections. The core challenge lies in the regioselective introduction of the 2-methoxy-2-oxoethyl group at the 3-position of the piperidine ring and the protection of the piperidine nitrogen.

Two primary strategies emerge from this analysis:

-

Strategy A: Functionalization of a Pre-formed Piperidine Ring. This approach starts with a commercially available or readily synthesized piperidine derivative, followed by the introduction of the side chain at the 3-position.

-

Strategy B: Cyclization to Form the Piperidine Ring. This strategy involves the construction of the piperidine ring from an acyclic precursor that already contains the necessary carbon framework.

This guide will primarily focus on Strategy A, as it often provides a more direct and modular route to the target compound.

Visualization of the General Synthetic Approach

Caption: Overall synthetic pathway to the target molecule.

Experimental Protocols

Protocol 1: Synthesis of Methyl 2-(piperidin-3-yl)acetate via Catalytic Hydrogenation

Materials:

-

Methyl 2-(pyridin-3-yl)acetate

-

Rhodium on carbon (Rh/C, 5 wt%)

-

Methanol (MeOH)

-

Hydrogen gas (H₂)

-

Inert gas (Nitrogen or Argon)

-

High-pressure reactor (autoclave)

Procedure:

-

In a high-pressure reactor vessel, dissolve methyl 2-(pyridin-3-yl)acetate (1.0 eq) in methanol.

-

Carefully add Rh/C (0.5-1 mol%) to the solution under a stream of inert gas.

-

Seal the reactor and purge with inert gas several times, followed by purging with hydrogen gas.

-

Pressurize the reactor with hydrogen gas to 5-10 bar. [5]5. Heat the reaction mixture to 40-60°C and stir vigorously for 16-24 hours. [5]6. After the reaction is complete (monitored by TLC or GC-MS), cool the reactor to room temperature and carefully vent the hydrogen gas.

-

Filter the reaction mixture through a pad of celite to remove the catalyst and wash the celite with methanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude methyl 2-(piperidin-3-yl)acetate. The product can be further purified by distillation or column chromatography if necessary.

Protocol 2: Synthesis of this compound

Materials:

-

Methyl 2-(piperidin-3-yl)acetate (or its hydrochloride salt)

-

Benzyl chloroformate (Cbz-Cl)

-

A suitable base (e.g., triethylamine (TEA), sodium bicarbonate (NaHCO₃), or potassium carbonate (K₂CO₃))

-

A suitable solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or a biphasic system like DCM/water)

Procedure:

-

Dissolve methyl 2-(piperidin-3-yl)acetate (1.0 eq) in the chosen solvent. If using the hydrochloride salt, an additional equivalent of base is required to neutralize the HCl.

-

Cool the solution to 0°C in an ice bath.

-

Add the base (1.1-1.5 eq) to the solution.

-

Slowly add benzyl chloroformate (1.05-1.1 eq) to the cooled solution while stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).

-

Work-up:

-

If using an organic solvent, wash the reaction mixture sequentially with a weak acid (e.g., 1 M HCl), saturated aqueous NaHCO₃, and brine.

-

If using a biphasic system, separate the organic layer and wash it as described above.

-

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.

Alternative Synthetic Approaches

While the aforementioned pathway is robust, other strategies can be employed, particularly for creating structural diversity.

Dieckmann Condensation

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester. [6][7][8][9]This can be a powerful tool for constructing the piperidine ring. [10]A suitable acyclic precursor containing two ester functionalities and a nitrogen atom can be cyclized under basic conditions to form a 3-oxopiperidine-4-carboxylate derivative. [11]Subsequent reduction of the ketone and functional group manipulations can lead to the target molecule.

Michael Addition

The aza-Michael addition, the conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is another viable strategy for forming the piperidine ring. [12][13][14]An appropriately substituted amine can be reacted with a suitable Michael acceptor to construct the piperidine scaffold. [15]

Data Presentation

| Step | Reactants | Reagents | Solvent | Typical Yield |

| 1 | Methyl 2-(pyridin-3-yl)acetate | H₂, Rh/C | Methanol | >95% |

| 2 | Methyl 2-(piperidin-3-yl)acetate | Benzyl chloroformate, Triethylamine | Dichloromethane | 85-95% |

Table 1: Summary of a typical reaction sequence and yields.

Troubleshooting and Optimization

| Problem | Potential Cause | Suggested Solution |

| Incomplete Hydrogenation | Inactive catalyst, insufficient H₂ pressure or reaction time. | Use fresh catalyst, increase H₂ pressure, or prolong reaction time. [5] |

| Low Yield in N-Cbz Protection | Incomplete reaction, side reactions. | Ensure anhydrous conditions, use a slight excess of Cbz-Cl, and monitor the reaction closely. |

| Purification Difficulties | Co-eluting impurities. | Optimize the eluent system for column chromatography or consider recrystallization. |

Table 2: Common issues and troubleshooting strategies.

Conclusion

The synthesis of this compound is a well-established process that relies on fundamental organic transformations. The pathway involving catalytic hydrogenation of a pyridine precursor followed by N-Cbz protection offers a reliable and high-yielding route to this valuable building block. Understanding the underlying mechanisms and experimental nuances is crucial for successful synthesis and for the development of novel piperidine-based therapeutic agents. This guide provides a solid foundation for researchers to confidently approach the synthesis of this and related piperidine derivatives.

References

-

Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Catalysis. Available at: [Link]

-

The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Organic & Biomolecular Chemistry. Available at: [Link]

-

Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. The University of Liverpool Repository. Available at: [Link]

-

Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. ACS Publications. Available at: [Link]

-

The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Nanyang Technological University. Available at: [Link]

-

The endo -aza-Michael addition in the synthesis of piperidines and pyrrolidines | Request PDF. ResearchGate. Available at: [Link]

-

Piperidine Synthesis. DTIC. Available at: [Link]

-

A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PubMed Central. Available at: [Link]

-

Preparation of Piperidines, Part 3: Substituted at Position 4. YouTube. Available at: [Link]

-

The Dieckmann Condensation. Organic Reactions. Available at: [Link]

- Active esters of N-substituted piperazine acetic acids, including isotopically enriched versions thereof. Google Patents.

-

The Regioselective 3-Alkylation of Piperidine. ODU Digital Commons. Available at: [Link]

-

(PDF) Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. ResearchGate. Available at: [Link]

-

Dieckmann condensation. YouTube. Available at: [Link]

-

Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. Available at: [Link]

-

Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism –. Total Synthesis. Available at: [Link]

-

Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PubMed Central. Available at: [Link]

-

Development of an Enantioselective Allylic Alkylation of Acyclic α‐Fluoro‐β‐ketoesters for Asymmetric Synthesis of 3‐Fluoropiperidines. NIH. Available at: [Link]

-

Dieckmann Condensation. Organic Chemistry Portal. Available at: [Link]

-

Procedure for N-alkylation of Piperidine?. ResearchGate. Available at: [Link]

-

SynOpen. Thieme Connect. Available at: [Link]

-

"The Regioselective 3-Alkylation of Piperidine" by Richard Dunn Todd. ODU Digital Commons. Available at: [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

-

The synthesis of piperidine carboxylic acids 3a-d and their acyl derivatives 5c, d. Scientific Library of the Russian Academy of Sciences. Available at: [Link]

-

RSC Medicinal Chemistry - RESEARCH ARTICLE. UCL Discovery. Available at: [Link]

-

Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. ResearchGate. Available at: [Link]

-

Cbz-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

-

methyl 2-((3R)-piperidin-3-yl)acetate hydrochloride. PubChem. Available at: [Link]

-

synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. PubMed Central. Available at: [Link]

-

Cbz-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

-

Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. UNIPI. Available at: [Link]

-

Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Available at: [Link]

- Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride. Google Patents.

- Peripherally selective piperidine carboxylate opioid antagonists. Google Patents.

-

Benzyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate. PubChem. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. organicreactions.org [organicreactions.org]

- 8. youtube.com [youtube.com]

- 9. Dieckmann Condensation [organic-chemistry.org]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google Patents [patents.google.com]

- 12. The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 14. researchgate.net [researchgate.net]

- 15. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate (CAS Number 86827-08-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate, a key heterocyclic building block in medicinal chemistry. The piperidine scaffold is a privileged structure in drug discovery, and this particular derivative offers versatile functional handles for the synthesis of complex molecular architectures. This document details its chemical identity, a plausible synthetic route with a detailed experimental protocol, its potential applications in the development of novel therapeutics, and essential safety information. The guide is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development, enabling them to leverage the synthetic potential of this important intermediate.

Introduction: The Significance of the Piperidine Scaffold in Medicinal Chemistry

The piperidine ring is a ubiquitous structural motif found in a vast number of natural products and synthetic pharmaceuticals. Its prevalence in drug design can be attributed to its favorable physicochemical properties, including good aqueous solubility and metabolic stability, as well as its ability to adopt a stable chair conformation, which allows for precise spatial orientation of substituents to interact with biological targets. Substituted piperidines are integral components of drugs targeting a wide array of conditions, including those affecting the central nervous system, as well as antiviral, anticancer, and anti-inflammatory agents[1].

This compound (CAS No. 86827-08-9) is a functionalized piperidine derivative that serves as a versatile intermediate in organic synthesis. The presence of a benzyloxycarbonyl (Cbz) protecting group on the piperidine nitrogen provides stability during synthetic transformations while allowing for facile deprotection under standard hydrogenolysis conditions. The methyl ester at the terminus of the 3-position side chain offers a site for further chemical modification, such as hydrolysis to the corresponding carboxylic acid or amidation. These features make it a valuable building block for creating diverse molecular libraries for drug discovery programs.

Physicochemical and Structural Information

A clear understanding of the fundamental properties of a synthetic intermediate is crucial for its effective use in research and development. Below is a summary of the key identifiers and computed properties for this compound.

| Property | Value |

| CAS Number | 86827-08-9 |

| Molecular Formula | C₁₆H₂₁NO₄ |

| Molecular Weight | 291.34 g/mol [2] |

| IUPAC Name | This compound[2] |

| Synonyms | Methyl N-Cbz-3-piperidylacetate, N-Cbz-3-piperidineacetic acid methyl ester, 1-Cbz-3-Piperidineacetic Acid Methyl Ester[2] |

| Physical Form | Predicted to be a solid or oil at room temperature. |

| Solubility | Predicted to be soluble in common organic solvents like ethanol and dimethylformamide, and insoluble in water[3]. |

Note: Experimental data for properties such as melting point, boiling point, and specific solubility are not widely available in published literature. The information provided is based on predictions for structurally similar compounds.

Synthesis and Purification

The synthesis of this compound can be logically achieved through the N-protection of the corresponding piperidine precursor, methyl 2-(piperidin-3-yl)acetate. The benzyloxycarbonyl (Cbz) group is a commonly employed protecting group for amines due to its stability under a range of reaction conditions and its straightforward removal by catalytic hydrogenation.

A plausible and efficient synthetic route involves the reaction of methyl 2-(piperidin-3-yl)acetate with benzyl chloroformate under basic conditions. This reaction proceeds via a nucleophilic acyl substitution mechanism where the secondary amine of the piperidine attacks the electrophilic carbonyl carbon of benzyl chloroformate.

Experimental Protocol: N-Benzyloxycarbonylation of Methyl 2-(piperidin-3-yl)acetate

This protocol is a representative procedure based on established methods for the N-Cbz protection of amines[4].

Materials:

-

Methyl 2-(piperidin-3-yl)acetate

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium bicarbonate (NaHCO₃)

-

Tetrahydrofuran (THF)

-

Water (deionized)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of methyl 2-(piperidin-3-yl)acetate (1.0 eq) in a 2:1 mixture of THF and water, add sodium bicarbonate (2.0 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add benzyl chloroformate (1.1 eq) dropwise to the stirred solution, ensuring the temperature remains at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Analytical Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include multiplets for the piperidine ring protons, a singlet for the methyl ester protons (~3.7 ppm), a singlet for the benzylic protons of the Cbz group (~5.1 ppm), and signals corresponding to the aromatic protons of the benzyl group (~7.3 ppm).

-

¹³C NMR: Key signals would be observed for the carbonyls of the ester and the carbamate, the carbons of the piperidine ring, the methyl group of the ester, the benzylic carbon, and the aromatic carbons.

-

-

Infrared (IR) Spectroscopy: Characteristic absorption bands would be expected for the C=O stretching of the ester and the carbamate functional groups, typically in the range of 1680-1750 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (291.34 g/mol ). High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Applications in Medicinal Chemistry and Drug Discovery

This compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The strategic placement of its functional groups allows for a variety of chemical transformations.

Key Synthetic Transformations:

-

N-Deprotection: The Cbz group can be cleanly removed via catalytic hydrogenolysis (H₂ gas with a palladium catalyst) to yield the free secondary amine, methyl 2-(piperidin-3-yl)acetate. This unmasked amine can then undergo a variety of reactions, including N-alkylation, N-arylation, and acylation, to introduce diverse substituents.

-

Side-Chain Modification:

-

Ester Hydrolysis: The methyl ester can be hydrolyzed under basic or acidic conditions to the corresponding carboxylic acid, N-Cbz-3-piperidineacetic acid[3]. This carboxylic acid is a key intermediate for amide bond formation through coupling with various amines, a common strategy in the synthesis of bioactive molecules.

-

Amidation: The carboxylic acid can be activated and coupled with a wide range of primary and secondary amines to generate a library of amide derivatives.

-

The versatility of this intermediate makes it a valuable tool in the synthesis of compounds targeting a range of biological pathways. While specific examples of the direct use of this compound in the synthesis of marketed drugs are not prominent in the literature, the structural motifs it enables are present in numerous active pharmaceutical ingredients. For instance, the benzylpiperidine scaffold is a key feature in a number of compounds with activity in the central nervous system[5].

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound. Although a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, information for a structurally similar ethyl ester analog suggests the following potential hazards:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any vapors or dust.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not ingest.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Disclaimer: The safety information provided is based on a related compound and should be used as a guideline. It is essential to consult a comprehensive and compound-specific MSDS before handling and to perform a thorough risk assessment.

Conclusion

This compound is a strategically designed synthetic intermediate that offers significant potential for the construction of novel and complex molecules in the field of drug discovery. Its combination of a stable, yet readily cleavable, amine protecting group and a modifiable ester side chain provides researchers with a versatile platform for library synthesis and lead optimization. While detailed experimental data for this specific compound is not extensively documented in publicly accessible sources, this guide provides a solid foundation of its chemical properties, a robust and plausible synthetic protocol, and a clear rationale for its application in medicinal chemistry. As the demand for novel therapeutics continues to grow, the utility of such well-designed building blocks will undoubtedly play an increasingly important role in the advancement of pharmaceutical research.

References

-

BIOSYNCE. (n.d.). N-Cbz-3-piperidineacetic Acid CAS 86827-10-3. Retrieved from [Link]

- Di Stefano, M., et al. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors. European Journal of Medicinal Chemistry, 263, 115916.

- Levchenko, K., Virstiuk, I., Menshykova, D., & Pokhodylo, N. (2024). A convenient synthesis of CHF2O-containing pyrrolidines and related compounds — Perspective building blocks for drug discovery. SynOpen.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 45489848, Methyl N-Cbz-piperidine-3-carboxylate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1502086, N-Cbz-4-piperidineacetic acid. Retrieved from [Link]

- RSC Medicinal Chemistry. (2024). Design, synthesis and biological evaluation of novel hydroxamate-based arylsulfonamides as potent and selective ADAMTS7 inhibitors. RSC Medicinal Chemistry, 15, 2806-2825.

Sources

Spectroscopic Characterization of Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate: A Predictive and Methodological Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction and Molecular Overview

Piperidine scaffolds are privileged structures in drug discovery, forming the core of numerous therapeutic agents.[1] Their conformational flexibility and ability to engage in key binding interactions make them valuable building blocks. Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate combines this core with a carbamate protecting group and a methyl ester side chain, making it a versatile intermediate for further chemical modification.

Unambiguous structural confirmation of such novel molecules is paramount. A multi-technique spectroscopic approach is not merely a procedural step but a necessary validation of chemical identity. This guide explains the causality behind the choice of each technique, provides standardized protocols for acquiring high-quality data, and interprets the predicted spectral features.

Molecular Properties Summary

| Property | Value |

| Molecular Formula | C₁₆H₂₁NO₄ |

| Molecular Weight | 291.34 g/mol |

| Exact Mass | 291.1471 u |

Annotated Molecular Structure

To facilitate a clear discussion of the NMR data, the following structure includes standardized numbering.

Caption: Numbered structure of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the cornerstone of structural elucidation for organic molecules. ¹H NMR provides information on the electronic environment and connectivity of protons, while ¹³C NMR maps the carbon skeleton. For a molecule with stereocenters and conformationally restricted rings like this piperidine derivative, 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for unambiguously assigning specific protons and carbons. The choice of deuterated chloroform (CDCl₃) as a solvent is standard for non-polar to moderately polar organic compounds, as it dissolves the analyte well and its residual signal does not typically interfere with key regions of the spectrum.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire data at 298 K.

-

Use a standard pulse program with a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

Obtain a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire data using a proton-decoupled pulse program.

-

A longer relaxation delay (5 seconds) and a larger number of scans (1024 or more) are typically required due to the lower natural abundance of ¹³C and its longer relaxation times.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

The asymmetry introduced by the substituent at the C3 position renders all piperidine ring protons diastereotopic and thus chemically distinct. The carbamate group exists as two slowly interconverting rotamers, which may lead to broadening or duplication of signals for protons near the nitrogen (C2, C6).

| Chemical Shift (δ, ppm) | Integration | Multiplicity | Proposed Assignment | Rationale and Comparative Insights |

| 7.40 - 7.28 | 5H | m | Ar-H (Benzyl) | Typical region for monosubstituted benzene rings. |

| 5.14 | 2H | s | -O-CH₂ -Ph (C15) | Singlet due to lack of adjacent protons. Deshielded by the adjacent oxygen and aromatic ring. |

| ~4.2 - 3.9 | 2H | m (br) | H -C2eq, H -C6eq | Protons on carbons adjacent to the carbamate nitrogen are significantly deshielded. Broadness is expected due to rotamers. |

| 3.68 | 3H | s | -O-CH₃ (C10) | Characteristic singlet for a methyl ester. |

| ~3.0 - 2.8 | 2H | m (br) | H -C2ax, H -C6ax | Axial protons alpha to the nitrogen, shielded relative to their equatorial counterparts. |

| 2.45 | 2H | d | -CH₂ -CO₂Me (C7) | Protons alpha to the ester carbonyl. Expected to be a doublet coupled to the C3 proton. |

| ~2.30 | 1H | m | H -C3 | Methine proton at the point of substitution. Will be a complex multiplet due to coupling with C2, C4, and C7 protons. |

| ~1.9 - 1.2 | 4H | m | H -C4, H -C5 | Remaining aliphatic protons of the piperidine ring, residing in the most shielded region of the spectrum. |

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Proposed Assignment | Rationale and Comparative Insights |

| 172.5 | C =O (Ester, C8) | Standard chemical shift for an aliphatic ester carbonyl. |

| 155.2 | C =O (Carbamate, C12) | Carbamate carbonyls are characteristically found in this region. |

| 136.8 | Ar-C (Quaternary, Benzyl) | The ipso-carbon of the benzyl group. |

| 128.5 | Ar-C H (para) | Aromatic carbons. |

| 128.0 | Ar-C H (ortho/meta) | Signal overlap is common for the benzyl phenyl group. |

| 127.8 | Ar-C H (ortho/meta) | |

| 67.1 | -O-C H₂-Ph (C15) | The benzylic carbon, deshielded by the adjacent oxygen. |

| 51.6 | -O-C H₃ (C10) | Typical shift for a methyl ester carbon. |

| ~44.5 | C 2, C 6 | Carbons adjacent to the nitrogen. Signal may be broad. |

| ~38.0 | C 3 | Methine carbon bearing the side chain. |

| ~35.5 | C 7 | Carbon alpha to the ester carbonyl. |

| ~28.5 | C 5 | Aliphatic piperidine carbon. |

| ~24.0 | C 4 | Aliphatic piperidine carbon. |

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid and effective technique for identifying the presence of key functional groups. The diagnostic value lies in the characteristic vibrational frequencies of specific bonds. For this molecule, we are particularly interested in confirming the two distinct carbonyl groups (carbamate and ester), which are expected to have slightly different absorption frequencies due to their different electronic environments.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: If the sample is an oil, a small drop can be placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. If it is a solid, a small amount is pressed firmly against the crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum, typically from 4000 cm⁻¹ to 600 cm⁻¹. Acquire and average at least 16 scans to ensure a good signal.

-

Processing: Perform a background subtraction using a scan of the empty ATR crystal.

Predicted IR Absorption Bands

| Frequency (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3050 | Medium-Weak | Aromatic C-H Stretch | Characteristic of sp² C-H bonds in the benzyl group. |

| 2950-2850 | Medium | Aliphatic C-H Stretch | From the piperidine ring and side chain CH₂/CH₃ groups. |

| ~1735 | Strong | C=O Stretch (Ester) | Esters typically absorb at a higher frequency than amides or carbamates. |

| ~1695 | Strong | C=O Stretch (Carbamate) | The nitrogen lone pair donation lowers the bond order and frequency compared to the ester. |

| 1495, 1455 | Medium | Aromatic C=C Bending | Skeletal vibrations of the benzene ring. |

| ~1250 | Strong | C-O Stretch (Ester/Carbamate) | Strong C-O stretching is characteristic of these functional groups. |

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides the molecular weight and fragmentation patterns of a molecule, offering powerful evidence for its identity. Electrospray Ionization (ESI) is the preferred method for this type of molecule as it is a "soft" ionization technique that typically yields a prominent protonated molecular ion ([M+H]⁺), allowing for direct determination of the molecular weight. High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition, providing a self-validating layer of confirmation beyond simple mass matching.

Experimental Protocol: ESI-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile. A small amount of formic acid may be added to promote protonation.

-

Instrumentation: Infuse the sample solution into an ESI-equipped mass spectrometer (e.g., a Q-TOF or Orbitrap for HRMS).

-

Acquisition: Acquire data in positive ion mode. Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

Data Analysis: Identify the m/z of the parent ion and major fragment ions. For HRMS, compare the measured exact mass to the calculated theoretical mass for the proposed formula (C₁₆H₂₁NO₄). The difference should be less than 5 ppm.

Predicted Mass Spectrometry Data

-

Calculated Exact Mass for C₁₆H₂₁NO₄: 291.1471

-

Expected [M+H]⁺ (HRMS): 292.1543

-

Expected [M+Na]⁺ (HRMS): 314.1362

The fragmentation of the molecule will likely proceed through the cleavage of the weakest bonds, primarily at the carbamate and benzyl positions.

Primary Fragmentation Pathway

Caption: Predicted major fragmentation pathway in ESI-MS.

Key Predicted Fragments:

| m/z (Monoisotopic) | Proposed Fragment | Rationale |

| 292.15 | [M+H]⁺ | Protonated molecular ion. |

| 248.15 | [M+H - CO₂]⁺ | Loss of carbon dioxide from the carbamate group. |

| 91.05 | [C₇H₇]⁺ | A highly stable tropylium ion from the cleavage of the benzylic C-O bond. This is often the base peak for benzyl-protected compounds. |

Conclusion

This guide presents a robust, predictive framework for the complete spectroscopic characterization of this compound. By integrating predicted data from NMR, IR, and MS with standardized, field-proven protocols, researchers can confidently approach the structural verification of this and related synthetic intermediates. The causality-driven explanations for spectral features and experimental choices are designed to empower scientists to not only acquire data but to deeply understand its chemical meaning, ensuring the highest level of scientific integrity in their work.

References

-

Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC - PubMed Central. [Link][1]

-

RSC Medicinal Chemistry - RESEARCH ARTICLE. UCL Discovery. [Link][2]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

Sources

A Technical Guide to Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate: A Versatile Scaffold for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of the Piperidine Scaffold

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry.[1][2] Its remarkable prevalence is highlighted by its presence in numerous natural alkaloids and a wide array of FDA-approved pharmaceuticals, spanning over twenty drug classes.[1][2][3][4] This makes it a "privileged scaffold," a molecular framework that is repeatedly found in bioactive compounds.[1] The power of the piperidine motif lies in its unique combination of properties: a stable chair conformation that allows for precise three-dimensional positioning of substituents, and a basic nitrogen atom that can be leveraged to fine-tune critical drug-like properties such as solubility and lipophilicity.[1]

This guide focuses on a specific, highly functionalized derivative: Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate . While not a widely documented scaffold itself, its true value lies in its identity as a sophisticated chemical building block. It combines the proven piperidine core with three distinct, orthogonally reactive chemical handles. This allows for a systematic and highly controlled exploration of chemical space, making it an ideal starting point for generating diverse compound libraries in a drug discovery campaign.

This document will serve as a technical manual, deconstructing the scaffold's components, outlining strategic pathways for its elaboration, providing validated experimental protocols, and proposing its application in the pursuit of novel therapeutics.

Part 1: Structural and Chemical Profile of the Scaffold

A thorough understanding of the scaffold's components is critical to exploiting its full potential. Each functional group offers a distinct opportunity for chemical modification.

Deconstruction of the Molecule

-

The Piperidine Core: As a saturated heterocycle, the piperidine ring provides a robust, three-dimensional framework.[5] Its conformational flexibility is key to its ability to present substituents in precise vectors to interact with biological targets like enzymes and receptors.[1][5] The substitution at the 3-position introduces a chiral center, a crucial feature for modern drug design where stereochemistry often dictates efficacy and safety.[6]

-

The N-Cbz (Benzyloxycarbonyl) Group: The Cbz group is a widely used and well-understood nitrogen protecting group in organic synthesis.[7] Its primary role here is to temporarily deactivate the piperidine nitrogen, preventing unwanted side reactions while modifications are made elsewhere on the molecule. Its key advantage is its stability to a wide range of reaction conditions and its selective, clean removal via catalytic hydrogenolysis—a method that typically does not affect other functional groups.[8][9]

-

The 3-(2-methoxy-2-oxoethyl) Side Chain: This side chain provides two additional points for diversification.

-

The Methyl Ester: This is a versatile functional group that can be readily hydrolyzed to the corresponding carboxylic acid. Carboxylic acids are foundational intermediates in medicinal chemistry, serving as precursors for the vast majority of amide bond-forming reactions.[10] Amide coupling is the most frequently used reaction in drug discovery, allowing for the facile introduction of a nearly limitless variety of amine-containing building blocks.[10][11] The ester can also be directly converted to amides or reduced to a primary alcohol for further functionalization.

-

The Methylene Bridge: The two-carbon spacer provides flexibility, allowing the terminal functional group to orient itself effectively within a binding pocket.

-

Physicochemical Properties and Drug-Likeness

To be a viable starting point for drug discovery, a scaffold should possess favorable physicochemical properties. The properties for the core scaffold are summarized below.

| Property | Value (Predicted) | Implication for Drug Discovery |

| Molecular Weight | 291.35 g/mol | Well within the typical range for fragment-based and lead-like libraries. |

| LogP (Lipophilicity) | 1.8 | Indicates a good balance between solubility and membrane permeability. |

| Hydrogen Bond Donors | 0 | Can be increased via derivatization to improve solubility and target interactions. |

| Hydrogen Bond Acceptors | 4 | Provides points for interaction with biological targets. |

| Rotatable Bonds | 5 | Offers conformational flexibility without being overly "floppy." |

These properties suggest that derivatives of this scaffold are likely to adhere to established guidelines for oral bioavailability, such as Lipinski's Rule of Five.

Part 2: Strategic Application in Drug Discovery Workflows

The primary value of this compound is its capacity for controlled, stepwise diversification. A logical workflow allows chemists to systematically explore structure-activity relationships (SAR).

Core Elaboration Strategy

The scaffold offers three primary vectors for modification. The N-Cbz group and the methyl ester can be considered orthogonal handles, meaning one can be chemically altered without affecting the other.[7] This allows for a highly controlled and predictable synthetic strategy.

This workflow illustrates two primary pathways:

-

N-Derivatization First: The Cbz group is removed, and the nitrogen is functionalized. Subsequently, the ester is hydrolyzed and coupled to build out the side chain.

-

Side-Chain First: The ester is hydrolyzed and used as a handle for amide coupling. The Cbz group is then removed in a later step to allow for N-functionalization.

The choice of pathway depends on the desired final structures and the chemical compatibility of the building blocks used.

Potential Therapeutic Targets

The piperidine scaffold is a validated component of drugs targeting a wide range of diseases.[3][5] Based on its structural features, this scaffold is a promising starting point for developing modulators of:

-

Central Nervous System (CNS) Targets: Many CNS drugs, including antipsychotics and antidepressants, feature a piperidine ring.[12] The nitrogen atom is often crucial for interacting with aminergic G-protein coupled receptors (GPCRs).

-

Kinase Inhibitors: The scaffold can be elaborated to occupy various pockets within the ATP binding site of protein kinases, a major target class in oncology.[3]

-

Antiviral and Antibacterial Agents: The ability to generate large, diverse libraries makes this scaffold suitable for screening against infectious disease targets.[4]

Part 3: Validated Experimental Protocols

The following protocols are detailed, self-validating methodologies for the key transformations in the diversification workflow.

Protocol 1: Cbz Deprotection via Catalytic Hydrogenolysis

This procedure removes the benzyloxycarbonyl group to liberate the piperidine nitrogen.

Objective: To efficiently deprotect the piperidine nitrogen for subsequent functionalization.

Materials:

-

This compound (1.0 eq)

-

Palladium on carbon (Pd/C), 10 wt% (0.05 eq)

-

Methanol (MeOH), anhydrous

-

Hydrogen (H₂) gas balloon or Parr hydrogenator

-

Celite®

Procedure:

-

Dissolve the starting material in anhydrous MeOH in a round-bottom flask equipped with a magnetic stir bar.

-

Carefully add 10% Pd/C to the solution.

-

Seal the flask, and purge the atmosphere by evacuating and refilling with H₂ gas three times.

-

Stir the reaction mixture vigorously under an H₂ atmosphere (balloon pressure) at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 4-16 hours).

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional MeOH.

-

Concentrate the filtrate under reduced pressure to yield the deprotected product, methyl 2-(piperidin-3-yl)acetate, which can often be used in the next step without further purification.

Validation: Successful deprotection is confirmed by the disappearance of the benzyl protons in ¹H NMR and a corresponding mass shift in LC-MS analysis.

Protocol 2: Ester Hydrolysis to Carboxylic Acid

This procedure converts the methyl ester into the corresponding carboxylic acid, a key handle for amide coupling.

Objective: To generate the carboxylic acid intermediate required for library synthesis.

Materials:

-

This compound (1.0 eq)

-

Lithium hydroxide (LiOH) (1.5 eq)

-

Tetrahydrofuran (THF) and Water (H₂O) mixture (e.g., 3:1)

-

Hydrochloric acid (HCl), 1N

Procedure:

-

Dissolve the starting ester in a THF/H₂O mixture in a round-bottom flask.

-

Add LiOH and stir the mixture at room temperature.

-

Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

-

Once the starting material is consumed, concentrate the mixture under reduced pressure to remove the THF.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH ~3 by the slow addition of 1N HCl.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).

-

Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the carboxylic acid product.

Validation: The product can be confirmed by LC-MS (observing the mass change) and the disappearance of the methyl ester singlet (~3.7 ppm) in the ¹H NMR spectrum.

Protocol 3: Amide Coupling using HATU

This is a standard, high-efficiency protocol for forming an amide bond between the carboxylic acid intermediate and a primary or secondary amine.

Objective: To synthesize a diverse amide library from the carboxylic acid intermediate.

Materials:

-

Carboxylic acid intermediate (from Protocol 2) (1.0 eq)

-

Desired amine (1.1 eq)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Dimethylformamide (DMF), anhydrous

Procedure:

-

Dissolve the carboxylic acid in anhydrous DMF in a reaction vial.

-

Add the desired amine, followed by DIPEA.

-

Finally, add HATU to the mixture.

-

Stir the reaction at room temperature for 2-12 hours. Monitor progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃), water, and brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired amide.

Validation: The formation of the amide product is confirmed by its unique mass in LC-MS and the appearance of characteristic amide proton signals in the ¹H NMR spectrum.

Part 4: Visualization of Synthetic Pathways

The following diagrams illustrate the core synthetic transformations.

Conclusion and Future Outlook

This compound is more than a simple chemical; it is a strategically designed starting point for innovation in drug discovery. Its combination of a privileged piperidine core with three distinct and controllable chemical handles provides an efficient and powerful platform for generating novel chemical entities. The methodologies outlined in this guide provide a robust framework for its use in lead generation and optimization campaigns. By leveraging the principles of orthogonal synthesis and the proven biological relevance of the piperidine scaffold, researchers can significantly accelerate the discovery of next-generation therapeutics for a wide range of human diseases.

References

-

Amide coupling reaction in medicinal chemistry. (n.d.). HepatoChem. Retrieved January 21, 2026, from [Link]

-

The Role of Piperidine Derivatives in Pharmaceutical Synthesis. (n.d.). Pharmaffiliates. Retrieved January 21, 2026, from [Link]

-

Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. (2018). Letters in Organic Chemistry. Retrieved January 21, 2026, from [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Pharmaceuticals. Retrieved January 21, 2026, from [Link]

-

Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. (2024). The Journal of Organic Chemistry. Retrieved January 21, 2026, from [Link]

-

Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. (n.d.). Total Synthesis. Retrieved January 21, 2026, from [Link]

-

Pharmacological Applications of Piperidine Derivatives. (2023). Encyclopedia.pub. Retrieved January 21, 2026, from [Link]

-

Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2019). PMC. Retrieved January 21, 2026, from [Link]

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Retrieved January 21, 2026, from [Link]

-

Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. (2015). PMC. Retrieved January 21, 2026, from [Link]

-

Structure of the U.S. FDA-approved drugs that contain chiral piperidine... (2023). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Piperidine. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]

-

Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. (n.d.). Semantic Scholar. Retrieved January 21, 2026, from [Link]

-

Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. (2024). PMC. Retrieved January 21, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. thieme-connect.com [thieme-connect.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 9. total-synthesis.com [total-synthesis.com]

- 10. hepatochem.com [hepatochem.com]

- 11. scispace.com [scispace.com]

- 12. Piperidine - Wikipedia [en.wikipedia.org]

A Technical Guide to the Potential Biological Targets of Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate Derivatives

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, particularly those targeting the central nervous system (CNS).[1][2] Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate represents a versatile synthetic intermediate, incorporating key structural features—a protected piperidine nitrogen, a benzyl group, and a carboxymethyl substituent—that can be strategically modified to interact with a diverse range of biological targets.[3] This technical guide synthesizes current understanding and provides a hypothesis-driven framework for identifying and validating the potential biological targets of its derivatives. We will explore prominent target classes, including CNS receptors and key enzymes, and detail the experimental workflows required for robust target validation and characterization.

Introduction: The Piperidine Scaffold in Modern Drug Discovery

The prevalence of the piperidine motif in pharmaceuticals stems from its favorable physicochemical properties.[1][2] It can modulate lipophilicity and aqueous solubility, contains a basic nitrogen atom that is often protonated at physiological pH (facilitating key ionic interactions with targets), and its chair-like conformation allows for precise spatial orientation of substituents to fit into binding pockets.[1][4] Derivatives of the core topic compound, which is a protected form of a piperidine-3-acetic acid ester, are particularly interesting. The position of the substituent at the 3-position is critical for determining biological activity and target selectivity.[5] This guide will focus on three high-potential target classes for derivatives of this scaffold: GABA receptors, NMDA receptors, and the enzyme Acetylcholinesterase.

Chapter 1: Hypothesis-Driven Target Identification Workflow

Identifying novel biological targets for a chemical scaffold requires a multi-pronged approach, starting with computational analysis and culminating in rigorous experimental validation. The workflow below outlines a logical progression for characterizing derivatives of this compound.

Caption: A logical workflow for target identification and validation.

Chapter 2: Potential Target Class I: GABAᴀ Receptors

Rationale for Targeting: The γ-aminobutyric acid type A (GABAᴀ) receptor is the principal inhibitory neurotransmitter receptor in the CNS. Modulators of GABAᴀ receptors are crucial for treating anxiety, epilepsy, and sleep disorders.[6] The piperidine scaffold is a well-established pharmacophore for GABAᴀ receptor ligands.[7][8][9] Specifically, piperidine-3-carboxylic acid (nipecotic acid) derivatives are known inhibitors of GABA uptake, which indirectly enhances GABAergic neurotransmission.[10] It is plausible that derivatives of the title compound could be designed to act as direct agonists, antagonists, or allosteric modulators of the GABAᴀ receptor complex.[6][11]

Hypothesized Mechanism of Action: Derivatives could act as positive allosteric modulators (PAMs), similar to benzodiazepines, enhancing the chloride current induced by GABA. This would involve binding to a site distinct from the GABA binding site and increasing the receptor's affinity for GABA or the efficacy of channel opening.

Experimental Validation Protocol: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is a gold standard for characterizing the effects of compounds on ligand-gated ion channels like the GABAᴀ receptor.[6]

Step-by-Step Methodology:

-

Oocyte Preparation: Surgically harvest oocytes from a female Xenopus laevis frog. Defolliculate the oocytes by enzymatic digestion (e.g., with collagenase).

-

cRNA Injection: Inject the oocytes with cRNAs encoding the desired GABAᴀ receptor subunits (e.g., α1, β2, γ2s) to express functional receptors on the oocyte membrane. Incubate for 1-4 days.

-

TEVC Recording:

-

Place a single oocyte in a recording chamber continuously perfused with a buffer solution (e.g., Ringer's solution).

-

Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording, filled with 3M KCl.

-

Clamp the membrane potential at a holding potential of -70 mV.

-

-

Compound Application:

-

Establish a baseline GABA response by applying a low concentration of GABA (e.g., EC₃-EC₇, the concentration that elicits 3-7% of the maximal response).

-

Co-apply the test piperidine derivative along with the same concentration of GABA.

-

A potentiation of the GABA-induced current indicates positive allosteric modulation.

-

-

Data Analysis:

-

Measure the peak current amplitude in the presence and absence of the test compound.

-

Calculate the percentage modulation.

-

Generate concentration-response curves to determine the EC₅₀ (potency) and maximal efficacy of the compound.

-

Chapter 3: Potential Target Class II: NMDA Receptors

Rationale for Targeting: N-methyl-D-aspartate (NMDA) receptors are ionotropic glutamate receptors critical for synaptic plasticity, learning, and memory.[12] However, their overactivation is implicated in neurodegenerative diseases and neuronal damage following stroke.[12][13] Selective NMDA receptor antagonists are therefore sought after as neuroprotective agents.[13] The piperidine scaffold is a key structural element in several known NMDA receptor antagonists.[13][14][15]

Hypothesized Mechanism of Action: Derivatives could be designed as competitive antagonists at the glutamate binding site or as negative allosteric modulators (NAMs) at sites like the ifenprodil binding site on the GluN2B subunit.[12] The benzyl group on the core scaffold is a feature shared with known GluN2B-selective modulators, making this an attractive hypothesis.

Experimental Validation Protocol: Calcium Flux Assay in Recombinant Cells

This is a high-throughput method to assess the function of NMDA receptors by measuring the influx of calcium upon channel activation.

Step-by-Step Methodology:

-

Cell Culture: Use a stable cell line (e.g., HEK293) expressing the desired NMDA receptor subunits (e.g., GluN1/GluN2B).

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent indicator dye (e.g., Fluo-4 AM) for 30-60 minutes at 37°C.

-

Compound Pre-incubation: Wash the cells to remove excess dye and then pre-incubate them with various concentrations of the test piperidine derivative for 10-20 minutes.

-

Agonist Stimulation:

-

Place the cell plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).

-

Simultaneously add a solution containing the co-agonists glutamate and glycine to activate the NMDA receptors.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity over time. An increase in fluorescence corresponds to calcium influx.

-

Calculate the inhibitory effect of the test compound on the agonist-induced signal.

-

Plot the percentage inhibition against the compound concentration to determine the IC₅₀ value.

-

Caption: Workflow for an NMDA receptor calcium flux assay.

Chapter 4: Potential Target Class III: Acetylcholinesterase (AChE)

Rationale for Targeting: Acetylcholinesterase (AChE) is a key enzyme in the cholinergic system, responsible for breaking down the neurotransmitter acetylcholine.[16] Inhibiting AChE increases acetylcholine levels, a primary therapeutic strategy for Alzheimer's disease.[16][17] The N-benzylpiperidine moiety is a cornerstone of the FDA-approved AChE inhibitor, Donepezil, where it interacts with the catalytic active site (CAS) of the enzyme.[17][18][19] This makes AChE a highly probable target for derivatives of the title compound.

Hypothesized Mechanism of Action: The N-benzylpiperidine portion of a derivative would bind to the CAS, while other parts of the molecule could extend to interact with the peripheral anionic site (PAS), leading to potent, dual-site inhibition.[16][19] This is a known mechanism for achieving high-affinity inhibition.

Experimental Validation Protocol: Ellman's Assay for AChE Inhibition

This is a classic, robust, and cost-effective colorimetric assay to measure AChE activity and its inhibition.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare solutions of AChE enzyme, the substrate acetylthiocholine (ATCh), and Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB) in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Assay Setup:

-

In a 96-well plate, add the buffer, the test piperidine derivative at various concentrations, and the AChE enzyme solution.

-

Incubate for a defined period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation: Add the DTNB and ATCh solutions to start the reaction.

-

Colorimetric Measurement:

-

AChE hydrolyzes ATCh to thiocholine.

-

Thiocholine reacts with DTNB to produce a yellow-colored product, 5-thio-2-nitrobenzoate.

-

Measure the absorbance of the yellow product over time at 412 nm using a microplate reader.

-

-

Data Analysis:

-

The rate of color change is proportional to the AChE activity.

-

Calculate the percentage of enzyme inhibition for each concentration of the test compound compared to a control (no inhibitor).

-

Plot the percentage inhibition against the log of the inhibitor concentration to determine the IC₅₀ value.

-

Table 1: Summary of Potential Targets and Validation Methods

| Target Class | Specific Target Example | Rationale | Primary Validation Assay | Key Parameter |

| Ligand-Gated Ion Channel | GABAᴀ Receptor (α1β2γ2) | Piperidine is a known GABAergic scaffold.[6][7][10] | Two-Electrode Voltage Clamp | EC₅₀ / % Modulation |

| Ligand-Gated Ion Channel | NMDA Receptor (GluN1/GluN2B) | Piperidine is a core of many NMDA antagonists.[13][14] | Calcium Flux Assay | IC₅₀ |

| Enzyme | Acetylcholinesterase (AChE) | N-benzylpiperidine is a key pharmacophore in Donepezil.[17][18][19] | Ellman's Colorimetric Assay | IC₅₀ |

Conclusion and Future Outlook

The this compound scaffold holds significant promise as a starting point for the development of novel therapeutics, particularly for CNS disorders. The structural motifs present suggest a high probability of interaction with critical targets such as GABAᴀ receptors, NMDA receptors, and acetylcholinesterase. The hypothesis-driven experimental workflows outlined in this guide provide a robust framework for researchers to systematically evaluate derivatives of this scaffold. Successful validation of activity at any of these targets would warrant further investigation into structure-activity relationships (SAR), lead optimization to improve potency and selectivity, and eventual progression into more complex cell-based and in vivo models to assess therapeutic potential.

References

-

GABAAR receptor modulation by piperine and a non-TRPV1 activating derivative. PubMed Central (PMC). Available at: [Link]

-

New selective acetylcholinesterase inhibitors designed from natural piperidine alkaloids. PubMed. Available at: [Link]

-

Two non-racemic preparations of a piperidine-based NMDA antagonist with analgesic activity. PubMed. Available at: [Link]

-

Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents. PubMed Central (PMC). Available at: [Link]

-

4-(Tetrazolylalkyl)piperidine-2-carboxylic acids. Potent and selective N-methyl-D-aspartic acid receptor antagonists with a short duration of action. PubMed. Available at: [Link]

-

Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. PubMed. Available at: [Link]

-

Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases: Insights for Future Drug Design. PubMed Central (PMC). Available at: [Link]

-

Design and synthesis of new piperidone grafted acetylcholinesterase inhibitors. PubMed Central (PMC). Available at: [Link]

-

Synthesis of GABAA Receptor Agonists and Evaluation of their α-Subunit Selectivity and Orientation in the GABA Binding Site. Sci-Hub. Available at: [Link]

-

Efficient Modulation of γ-Aminobutyric Acid Type A Receptors by Piperine Derivatives. ACS Publications. Available at: [Link]

-

Synthesis of GABAA Receptor Agonists and Evaluation of Their Alpha-Subunit Selectivity and Orientation in the GABA Binding Site. PubMed. Available at: [Link]

- Piperidine derivative having nmda receptor antagonistic activity. Google Patents.

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link]

-

GABA(A) Receptor Ligands and Their Therapeutic Potentials. PubMed. Available at: [Link]

-

Biphenyl scaffold for the design of NMDA-receptor negative modulators: molecular modeling, synthesis, and biological activity. PubMed Central (PMC). Available at: [Link]

-

The Science Behind CNS Drugs: The Role of Piperazine Derivatives. Medium. Available at: [Link]

- Piperidine derivatives as nmda receptor antagonists. Google Patents.

-

Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. PubMed Central (PMC). Available at: [Link]

-

Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PubMed Central (PMC). Available at: [Link]

-

(PDF) Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. ResearchGate. Available at: [Link]

-

Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. MDPI. Available at: [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed. Available at: [Link]

-

Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. Dove Press. Available at: [Link]

-

This compound. Angene. Available at: [Link]

-

RSC Medicinal Chemistry - RESEARCH ARTICLE. UCL Discovery. Available at: [Link]

- Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride. Google Patents.

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. thieme-connect.de [thieme-connect.de]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. sci-hub.jp [sci-hub.jp]

- 8. Synthesis of GABAA receptor agonists and evaluation of their alpha-subunit selectivity and orientation in the GABA binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. GABA(A) receptor ligands and their therapeutic potentials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. GABAA receptor modulation by piperine and a non-TRPV1 activating derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Biphenyl scaffold for the design of NMDA-receptor negative modulators: molecular modeling, synthesis, and biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 4-(Tetrazolylalkyl)piperidine-2-carboxylic acids. Potent and selective N-methyl-D-aspartic acid receptor antagonists with a short duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Two non-racemic preparations of a piperidine-based NMDA antagonist with analgesic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. US20070082927A1 - Piperidine derivative having nmda receptor antagonistic activity - Google Patents [patents.google.com]

- 16. Design and synthesis of new piperidone grafted acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases: Insights for Future Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Silico Modeling of Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate Analogs

Foreword: The Imperative of Computational Modeling in Modern Drug Discovery

The journey from a promising chemical scaffold to a clinically approved therapeutic is fraught with challenges, marked by high attrition rates and prohibitive costs. In this landscape, in silico computational modeling has emerged not as a mere accessory but as a cornerstone of rational drug design.[1][2] By simulating molecular interactions and predicting key pharmacological properties before a single compound is synthesized, we can navigate the vast chemical space with greater precision, enriching our candidate pool with molecules that possess a higher probability of success.

The piperidine ring is a quintessential "privileged scaffold" in medicinal chemistry, a structural motif present in a multitude of approved drugs, valued for its ability to confer favorable pharmacokinetic properties and engage with a wide array of biological targets.[3][4][5][6] This guide focuses on a specific, versatile core: Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate . Our objective is to provide researchers, scientists, and drug development professionals with a comprehensive, field-proven framework for the computational evaluation of analogs derived from this scaffold.

This document eschews a rigid, one-size-fits-all template. Instead, it presents a logical, end-to-end workflow, from the initial design of a virtual library to the sophisticated analysis of its dynamic behavior. Each step is explained not just procedurally, but with an emphasis on the underlying scientific rationale—the "why" behind the "how." The protocols described herein are designed to be self-validating systems, where each successive stage of analysis builds upon and refines the insights of the last. Through this integrated approach, we aim to empower you to de-risk your discovery programs and accelerate the journey toward novel therapeutics.

Part 1: Foundational Steps - Ligand and Target Preparation

The fidelity of any in silico model is fundamentally dependent on the quality of its inputs. Before any predictive simulations can be run, both the small molecule ligands (the analogs) and the macromolecular target (the protein) must be meticulously prepared to be computationally tractable and representative of their physiological states.

Ligand Library Generation and Preparation

The core of our investigation is a virtual library of analogs based on the this compound scaffold. The goal is to explore the structure-activity relationship (SAR) by introducing targeted modifications.

Causality Behind the Protocol: A 2D chemical structure is insufficient for computational analysis, which requires a three-dimensional understanding of shape, volume, and charge distribution. The initial 3D structure must then be "relaxed" into a low-energy, stable conformation through energy minimization. This step is critical because a high-energy, strained conformation would produce misleading results in docking and other analyses.

Experimental Protocol: Ligand Preparation

-

2D Scaffolding: Using chemical drawing software (e.g., ChemDraw, MarvinSketch), design a library of analogs by modifying the core scaffold at various positions (e.g., substitutions on the benzyl ring, modification of the ester).

-

Conversion to 3D: Import the 2D structures into a molecular modeling suite (e.g., Schrödinger Maestro, MOE, or open-source tools like RDKit). Use the software's functionality to generate a plausible 3D conformation for each analog.

-

Energy Minimization: Apply a suitable force field (e.g., OPLS, MMFF94). This process adjusts bond lengths, angles, and dihedrals to find a local energy minimum, resulting in a more realistic and stable 3D structure.

-

Charge Assignment: Calculate partial atomic charges for each atom. This is crucial for accurately modeling electrostatic interactions with the protein target.

-

Format Conversion: Save the prepared ligands in a format suitable for the chosen docking software (e.g., .mol2, .sdf, or a specific format like .pdbqt for AutoDock Vina).

Biological Target Identification and Preparation

For this guide, we will select a hypothetical yet relevant target. Piperidine derivatives have shown activity against various targets, including Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase implicated in several cancers.[7][8] We will proceed using a crystal structure of ALK retrieved from the Protein Data Bank (PDB).[9][10]

Causality Behind the Protocol: Raw PDB structures are experimental snapshots and are not immediately ready for simulation. They often contain non-essential water molecules, lack hydrogen atoms (which are not resolved in most X-ray crystallography), and may have missing loops or side chains. The "Protein Preparation" workflow corrects these deficiencies to create a chemically correct and complete model of the protein's active site.

Experimental Protocol: Target Protein Preparation

-

Structure Retrieval: Download the desired crystal structure from the PDB (e.g., PDB ID: 2XP2). Select a high-resolution structure that is co-crystallized with a ligand, as this helps validate the location of the binding site.

-

Initial Cleanup: Load the PDB file into a preparation tool (e.g., AutoDockTools, Schrödinger Protein Preparation Wizard).[11] Remove all non-essential components, such as water molecules, co-solvents, and any co-crystallized ligands not required for defining the binding site.

-

Add Hydrogens & Assign Charges: Add hydrogen atoms to the protein, as they are critical for forming hydrogen bonds. Assign partial atomic charges using a standard protein force field like CHARMM or AMBER.[12]

-

Repair Structural Issues: Check for and repair any missing side chains or loops in the protein structure using the software's built-in tools.

-

Define the Binding Site: The binding site, or "grid box," is the specific region of the protein where docking calculations will be performed. This is typically defined based on the location of the co-crystallized ligand or through binding site prediction algorithms.[11]

-

Format Conversion: Save the prepared receptor in the appropriate format for the docking software (e.g., .pdbqt).